Itacitinib (formerly INCB039110) is a potent, orally bioavailable, selective inhibitor of Janus kinase 1 (JAK1) [, , , , , , , , ]. It is currently under investigation for its potential antineoplastic and immunomodulating activities [].
Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that mediate signaling downstream of a variety of cytokine and growth factor receptors involved in cell proliferation, growth, hematopoiesis, and the immune response [, , , , , ]. Itacitinib's selective inhibition of JAK1 differentiates it from other JAK inhibitors that target multiple JAK family members, potentially leading to an improved safety profile while retaining efficacy [, ].
Itacitinib is being studied in a wide range of diseases, including acute and chronic graft-versus-host disease (GVHD) [, , , , , , , , ], cytokine release syndrome (CRS) associated with CAR T-cell therapy [, , ], myelofibrosis [], T-cell prolymphocytic leukemia [], aplastic anemia [], rheumatoid arthritis [], hemophagocytic lymphohistiocytosis [], and various solid tumors [, , , , , , ].
Itacitinib is a small molecule that acts as a selective inhibitor of Janus kinase 1, a key enzyme involved in the signaling pathways of various cytokines. This compound has garnered attention for its potential therapeutic applications, particularly in treating inflammatory diseases and certain cancers. Itacitinib is currently under investigation in various clinical trials to assess its efficacy and safety profile.
Itacitinib, also known by its development code INCB039110, was developed by Incyte Corporation. It belongs to the class of Janus kinase inhibitors, which are designed to interfere with the JAK-STAT signaling pathway. This pathway is crucial for the immune response and plays a significant role in various inflammatory processes.
The synthesis of Itacitinib involves several key steps, utilizing various chemical reactions to construct its molecular framework. The synthesis process has been characterized in detail in multiple studies:
The detailed mechanisms of these reactions are documented in several sources, providing insights into their efficiency and yield.
Itacitinib has a complex molecular structure characterized by several functional groups that contribute to its biological activity. The molecular formula of Itacitinib is CHNO, and its molecular weight is approximately 306.39 g/mol. The structure includes:
These components are arranged in a way that enables Itacitinib to effectively bind to its target enzyme, Janus kinase 1 .
The chemical reactions involved in the synthesis of Itacitinib can be summarized as follows:
Each step is meticulously planned to ensure high yields and purity of the final product.
Itacitinib exerts its pharmacological effects primarily through selective inhibition of Janus kinase 1. By blocking this enzyme, Itacitinib disrupts the signaling pathways mediated by several pro-inflammatory cytokines, including interleukin-6 and interleukin-2. This inhibition leads to reduced activation of transcription factors such as STAT3, ultimately decreasing inflammation and modulating immune responses .
Studies have shown that Itacitinib effectively reduces cytokine-induced STAT3 phosphorylation in peripheral blood mononuclear cells, indicating its role in modulating immune responses during treatment .
Itacitinib appears as a white to off-white solid with a melting point range typically between 150-160°C. Its solubility profile indicates moderate solubility in organic solvents while being less soluble in water.
Itacitinib is primarily investigated for its therapeutic potential in treating various inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, it is being evaluated in clinical trials for its efficacy against certain types of cancer, including acute graft-versus-host disease and solid tumors like pancreatic cancer .
The ongoing research aims to establish Itacitinib's role as a safe and effective treatment option while exploring its pharmacokinetics and long-term effects on patients.
Itacitinib (INCB039110) is an investigational small molecule inhibitor with the chemical name 2-(1-{1-[3-fluoro-2-(trifluoromethyl)pyridine-4-carbonyl]piperidin-4-yl}-3-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-1H-pyrazol-1-yl)azetidin-3-yl)acetonitrile. Its molecular formula is C₂₆H₂₃F₄N₉O, corresponding to a molecular weight of 553.53 g/mol [1] [8]. Structurally, itacitinib belongs to the class of pyridinecarboxylic acid derivatives and features a distinctive pyrrolo[2,3-d]pyrimidine scaffold that facilitates interactions with the kinase domain of Janus kinases (JAKs). The compound contains a cyanomethyl-substituted azetidine ring linked to a piperidine moiety, which contributes to its binding affinity and selectivity profile [1].
Itacitinib primarily targets the tyrosine-protein kinase JAK1 and exhibits inhibitory activity against JAK2 [1]. Mechanistically, it functions as an ATP-competitive inhibitor that binds to the catalytic site of JAK1, thereby preventing the phosphorylation and activation of downstream signal transducer and activator of transcription (STAT) proteins [9]. This inhibition disrupts cytokine signaling pathways dependent on JAK1, including those mediated by interleukin-6 (IL-6), interferon-gamma (IFN-γ), and multiple cytokines that utilize the common gamma chain (γc) receptor subunit (e.g., IL-2, IL-4, IL-7, IL-15) [4] [9]. The structural basis for its binding involves critical hydrogen bonding and hydrophobic interactions within the JAK1 ATP-binding pocket, particularly with residues in the hinge region and catalytic loop [8].
Itacitinib demonstrates high selectivity for JAK1 over other JAK family members. Biochemical assays reveal a JAK1 half-maximal inhibitory concentration (IC₅₀) of 2 nM, compared to 44 nM for JAK2, indicating >20-fold selectivity for JAK1 over JAK2. Selectivity is even more pronounced against JAK3 (IC₅₀ >200 nM) and TYK2 (IC₅₀ >200 nM), exceeding 100-fold selectivity [8] [1]. This selectivity profile arises from structural differences in the ATP-binding pockets of JAK isoforms, particularly the unique glycine-rich loop and hinge region conformation of JAK1, which accommodates itacitinib’s pyrrolopyrimidine group more favorably than JAK2 [8].
In cellular contexts, itacitinib’s selectivity is context-dependent:
Table 1: Selectivity Profile of Itacitinib in Biochemical and Cellular Assays
Target | Biochemical IC₅₀ (nM) | Cellular Functional IC₅₀ (nM) | Selectivity vs. JAK1 |
---|---|---|---|
JAK1 | 2 | 105–281* | Reference |
JAK2 | 44 | >1000† | >20-fold |
JAK3 | >200 | Not reported | >100-fold |
TYK2 | >200 | Not reported | >100-fold |
Cellular models: IFN-γ/IL-6-induced STAT phosphorylation [8]; †EPO-induced STAT5 phosphorylation [8].
This selectivity translates to reduced impact on hematopoiesis compared to pan-JAK inhibitors, preserving JAK2-mediated functions like erythrocyte and platelet production [2] [6].
Itacitinib is administered orally as a sustained-release (SR) tablet, achieving peak plasma concentrations within 2–4 hours post-dose. Its elimination occurs primarily via hepatic metabolism, with cytochrome P450 3A4 (CYP3A4) serving as the dominant enzyme responsible for biotransformation. Renal excretion of unchanged itacitinib is minimal (≤8.4% of the administered dose) [5] [3].
Key pharmacokinetic properties include:
Table 2: Effects of CYP3A4 Modulators on Itacitinib Pharmacokinetics
Coadministered Drug | Effect on Cₘₐₓ (GMR, 90% CI) | Effect on AUC₀–∞ (GMR, 90% CI) | Clinical Implication |
---|---|---|---|
Itraconazole (inhibitor) | 3.15 (2.58–3.54) | 4.88 (4.17–5.72) | Increased exposure |
Rifampin (inducer) | 0.23 (0.20–0.27) | 0.21 (0.17–0.25) | Reduced exposure |
GMR = geometric mean ratio; CI = confidence interval [3].
Itacitinib’s JAK1 selectivity confers distinct pharmacodynamic advantages and limitations relative to pan-JAK inhibitors:
In Vitro Efficacy
In Vivo Differentiation
Therapeutic Implications
The JAK1 selectivity of itacitinib may offer a superior benefit-risk profile in cytokine-driven inflammatory conditions (e.g., graft-versus-host disease) by minimizing JAK2-related hematotoxicity [2] [6]. However, in malignancies or complex hyperinflammatory syndromes driven by multiple JAK isoforms (e.g., myelofibrosis, primary HLH), pan-JAK inhibitors like ruxolitinib or JAK2-specific agents (e.g., pacritinib) may exhibit broader efficacy due to their ability to simultaneously target JAK2-dependent proliferation and inflammation [2] [4].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7